2,6,6-Trimethylfulvene

Descripción general

Descripción

2,6,6-Trimethylfulvene is an organic compound belonging to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes were first discovered by Thiele in 1900. The unique electronic properties and reactivity of fulvenes have made them a subject of interest in organic chemistry for over a century.

Métodos De Preparación

2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.

Análisis De Reacciones Químicas

2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: Fulvenes, including this compound, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.

Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.

Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.

Aplicaciones Científicas De Investigación

2,6,6-Trimethylfulvene has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.

Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.

Environmental Research:

Mecanismo De Acción

The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Comparación Con Compuestos Similares

2,6,6-Trimethylfulvene can be compared to other fulvenes such as pentafulvene, triafulvene, heptafulvene, and nonafulvene. While all fulvenes share similar electronic properties and reactivity, this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Similar compounds include:

- Pentafulvene

- Triafulvene

- Heptafulvene

- Nonafulvene

These compounds differ in their substitution patterns and the resulting electronic properties, which can affect their reactivity and applications.

Actividad Biológica

2,6,6-Trimethylfulvene is an organofulvene compound known for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and the potential for novel applications in drug development.

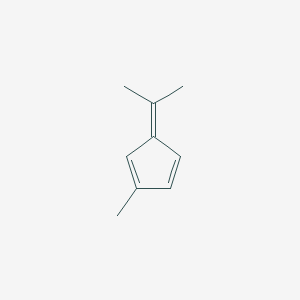

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two double bonds and three methyl substituents. Its molecular formula is , and it has a distinctive fulvene structure that contributes to its reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 132.20 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 160 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have focused on its effectiveness against various bacterial strains. The compound has shown potential as a precursor in the synthesis of more complex molecules with enhanced biological activity.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various fulvene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it possesses a moderate inhibitory effect on the growth of certain bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Anticancer Activity

Another area of research has explored the anticancer potential of compounds related to this compound. Preliminary findings suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

Research Findings on Anticancer Activity

A study investigated the cytotoxic effects of several fulvene derivatives on human cancer cell lines. The results demonstrated that certain modifications to the trimethylfulvene structure could enhance its anticancer properties.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells.

- Inhibition of Enzymatic Pathways : It could interfere with specific metabolic pathways crucial for cell survival.

- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes in cancer cells.

Propiedades

IUPAC Name |

2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHYMLWPVAELKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.